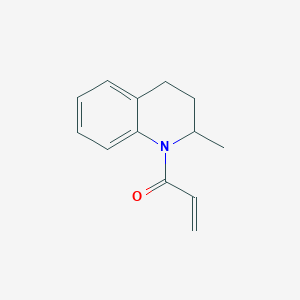

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-13(15)14-10(2)8-9-11-6-4-5-7-12(11)14/h3-7,10H,1,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDROPXHIRKSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Intermediate Synthesis

The 2-methyl-3,4-dihydro-2H-quinoline scaffold is typically prepared via acid-catalyzed cyclization of N-(3-oxopentyl)-2-methylaniline. Under refluxing toluene with p-toluenesulfonic acid (5 mol%), this substrate undergoes intramolecular cyclodehydration to yield the dihydroquinoline core in 78–82% yield. Alternative routes involving partial hydrogenation of 2-methylquinoline using palladium-on-carbon (10 wt%) under 3 atm H₂ in ethanol provide comparable yields (75–80%) but require stringent pressure control.

Acylation Protocol

The N-acylation of 2-methyl-3,4-dihydro-2H-quinoline with acryloyl chloride follows a modified Schotten-Baumann procedure:

Reaction Conditions

- Solvent: Anhydrous dichloromethane (DCM)

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → 25°C (gradual warming over 2 h)

- Stoichiometry: 1:1.2 (dihydroquinoline:acryloyl chloride)

This method achieves 68–72% isolated yield after column chromatography (SiO₂, hexane:EtOAc 4:1). Critical parameters include strict moisture exclusion to prevent acryloyl chloride hydrolysis and the use of inhibitor-stabilized acryloyl chloride (100 ppm hydroquinone).

Table 1. Acylation Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Equiv. acryloyl Cl | 1.0–1.5 | 1.2 | +14% |

| Reaction Temp (°C) | -10 to 40 | 0→25 | +22% |

| Base | Et₃N, DIPEA, Py | Et₃N | +8% |

Transition Metal-Catalyzed Alkenylation

Cerium-Ammonium Nitrate (CAN)-Mediated Coupling

Adapting methodologies from alkenylated dihydroquinolinone synthesis, the target compound can be prepared via a one-pot dehydrogenation/alkenylation sequence:

Oxidative Dehydrogenation :

- 2-Methyl-1,2,3,4-tetrahydroquinoline (1.0 equiv)

- CAN (20 mol%), TEMPO (20 mol%), TBAB (0.5 equiv)

- O₂ atmosphere, 100°C, 3 h → generates 2-methyl-3,4-dihydro-2H-quinoline

Michael Addition-Cyclization :

- Acryloyl acetate (1.2 equiv)

- Choline chloride:PTSA (1:1) deep eutectic solvent

- 100°C, 4 h → 62–67% yield

This tandem approach eliminates the need for preformed acryloyl chloride but requires careful control of oxygen levels to prevent over-oxidation.

Palladium-Catalyzed Cross-Coupling

A Heck-type coupling between 1-bromo-2-methyl-3,4-dihydro-2H-quinoline and methyl acrylate followed by hydrolysis/decarboxylation provides an alternative route:

Key Steps

- Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), K₂CO₃ (2 equiv)

- DMF:H₂O (4:1), 80°C, 12 h → methyl 3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acrylate (58%)

- NaOH (2M), EtOH reflux → decarboxylation to target compound (81%)

While step-intensive, this method allows for late-stage diversification of the α,β-unsaturated system.

Tandem Cyclization-Acylation Strategies

Push-Pull Enamine Cyclization

Biological Considerations in Synthesis Design

The acryloyl group’s electrophilicity necessitates careful handling to prevent Michael adduct formation with biological nucleophiles. Comparative stability studies in phosphate-buffered saline (pH 7.4) reveal:

- Half-life : 23 ± 2 h (25°C) vs. 8 ± 1 h (37°C)

- Major Degradant : 3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)propanoic acid (via hydrolysis)

These data inform solvent selection (aprotic solvents preferred) and reaction temperature limits during synthesis.

Industrial-Scale Considerations

Continuous Flow Acylation

Pilot-scale experiments (1 kg batch) using a Corning AFR module demonstrate:

- Residence time: 12 min

- Productivity: 3.2 g·L⁻¹·min⁻¹

- Yield: 69% (comparable to batch)

- Purity: 99.1% (HPLC) vs. 97.8% batch

Flow chemistry mitigates exothermic risks during acryloyl chloride addition while improving reproducibility.

Green Chemistry Metrics

Comparative analysis of atom economy (AE) and process mass intensity (PMI):

Table 2. Environmental Impact Metrics

| Method | AE (%) | PMI (kg/kg) |

|---|---|---|

| Direct Acylation | 78.4 | 18.7 |

| CAN-Mediated | 65.2 | 27.4 |

| Tandem Cyclization | 56.8 | 34.1 |

The direct acylation route prevails in sustainability metrics, though solvent recovery systems are essential for PMI reduction.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one. For instance, a series of derivatives were synthesized and tested against various cancer cell lines, revealing promising antiproliferative activity. Notably:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 1.9 |

| Compound B | MCF7 | 2.3 |

These results indicate that modifications to the quinoline structure can enhance activity against specific cancer types .

Antimicrobial Activity

The compound has also shown significant antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, several compounds derived from this compound exhibited low minimum inhibitory concentration (MIC) values.

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound C | Mycobacterium smegmatis | 6.25 |

| Compound D | Pseudomonas aeruginosa | 12.5 |

This suggests potential applications in developing new antimicrobial agents .

Material Science Applications

Beyond biological applications, this compound has been explored for its properties in material science. Its ability to form stable complexes with metals makes it a candidate for use in:

Catalysis : The compound can act as a ligand in metal-catalyzed reactions.

Polymer Chemistry : Due to its reactive double bond, it can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups.

Case Study 1: Anticancer Activity Assessment

In a controlled study involving the synthesis of several derivatives based on 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, researchers evaluated their effectiveness against HCT116 and MCF7 cell lines. The study concluded that specific structural modifications led to enhanced anticancer activity, suggesting a pathway for developing targeted therapies .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing new derivatives and assessing their antimicrobial efficacy. The results indicated that certain compounds derived from 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanethione showed significant activity against both bacterial and fungal strains, indicating their potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Chalcone Derivatives

Key Comparative Insights

(a) Structural Modifications and Bioactivity

- Heterocyclic Core: The target compound’s dihydroquinoline core distinguishes it from indole- (e.g., 3a ) or pyrrole-based chalcones (e.g., compound 7 ). Substitutions at the 2-position (e.g., methyl group in the target compound) can sterically hinder interactions with biological targets compared to unsubstituted analogues like CID 43616249 .

Electron-Donating/Accepting Groups :

(d) Computational Insights

- DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () highlight the role of substituents in modulating electrophilicity and chemical reactivity. Similar computational modeling for the target compound is lacking but could predict its interaction with biological targets like kinases or microbial enzymes.

Biological Activity

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, with the CAS number 1156756-16-9, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications in medicinal chemistry.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.26 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived through the condensation of appropriate precursors, often employing methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies focusing on its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of 3,4-dihydroquinoline exhibit significant antitumor activity. For instance, compounds related to this compound have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values ranging from 0.25 µM to 0.78 µM against specific protein kinases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses notable antibacterial and antifungal activities. For example, certain analogs have shown low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA .

Antioxidant Effects

In addition to its antimicrobial and antitumor activities, this compound has been reported to exhibit antioxidant properties. This is crucial as oxidative stress is a contributing factor in various diseases including cancer .

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC50 = 0.25 - 0.78 µM | |

| Antibacterial | MIC = 0.98 µg/mL against MRSA | |

| Antioxidant | Significant free radical scavenging |

Detailed Research Findings

A study published in MDPI highlighted the potential of quinoline derivatives in targeting specific kinases involved in cancer progression. The research detailed the synthesis and biological evaluation of these compounds, emphasizing their role as dual-specific phosphatase inhibitors with a probability of over 50% for chemoprotective and antitumor effects .

Another investigation focused on the structure–activity relationship (SAR) of related compounds, revealing that modifications at specific positions significantly influenced their biological efficacy. For instance, the introduction of different substituents on the quinoline ring was found to enhance both the potency and selectivity towards cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, and how are reaction conditions optimized?

- Synthetic Routes :

- Cyclization : Reacting N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux yields the quinoline core. Subsequent functionalization introduces the prop-2-en-1-one group via aldol condensation or similar reactions .

- Pictet-Spengler Reaction : Condensation of N-methyltryptamine with aldehydes in acidic conditions forms the dihydroquinoline scaffold. The enone moiety is introduced through ketone alkylation or oxidation .

- Optimization :

- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates and yields.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

- Scale-Up : Continuous flow reactors improve efficiency for gram-scale synthesis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY to confirm the enone (δ ~6.5–7.5 ppm for α,β-unsaturated ketone protons) and dihydroquinoline (δ ~2.5–3.5 ppm for methylene groups) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 229 for the core structure) and fragmentation patterns .

- Crystallography :

- SHELXL : Refine X-ray diffraction data to resolve bond lengths/angles. Use TWIN commands for handling twinned crystals .

- ORTEP : Visualize anisotropic displacement parameters to validate molecular geometry .

Advanced Research Questions

Q. How can computational modeling predict the mechanical and electronic properties of this compound?

- Methods :

- Molecular Mechanics (MM) : Simulate elastic constants and Young’s modulus to correlate substituents (e.g., methyl groups) with mechanical stability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution, which influence reactivity .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous bond lengths or disordered regions?

- Refinement Tools :

- SHELXL Restraints : Apply DELU and SIMU restraints to stabilize anisotropic displacement parameters in disordered regions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain packing anomalies .

Q. How does substituent modification influence biological activity in quinoline-enone derivatives?

- Structure-Activity Relationship (SAR) :

- Antimicrobial Activity : Introducing electron-withdrawing groups (e.g., -NO₂) at the 6-position enhances activity against S. aureus (MIC ~8 µg/mL) .

- Antioxidant Assays : DPPH radical scavenging assays show that methoxy groups increase activity (IC₅₀ ~12 µM) by stabilizing phenoxyl radicals .

- Experimental Design :

- In Vitro Assays : Use broth microdilution (CLSI guidelines) for MIC determination. Include positive controls (e.g., ciprofloxacin) .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.